Cas no 10368-73-7 (1-Bromo-2,4,6-triphenylbenzene)

10368-73-7 structure
Produktname:1-Bromo-2,4,6-triphenylbenzene
1-Bromo-2,4,6-triphenylbenzene Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2'-Bromo-5'-phenyl-1,1':3',1''-terphenyl
-  
- 1-BROMO-2,4,6-TRIPHENYLBENZENE
- 1-Br-2,4,6-Ph3C6H2
- 2,4,6-Ph3C6H2-Br
- 2,4,6-triphenyl-1-bromobenzene
- 2,4,6-triphenylbromobenzene
- 2,4,6-triphenylphenyl bromide
- 2-bromo-1,3,5-triphenyl-benzene
- AC1L6HE4
- AC1Q26JK
- AG-K-33240
- AR-1D9358
- CTK0I2439
- NSC157786
- SureCN1328447
- 2'-Bromo-5'-phenyl-m-terphenyl
- 2-Bromo-1,3,5-triphenylbenzene
- YSZC1492
- SY046150
- B5674
- 2 inverted exclamation mark -Bromo-5 inverted exclamation mark -phenyl-1,1 inverted exclamation mark :3 inverted exclamation
- 2 inverted exclamation mark -Bromo-5 inverted exclamation mark -phenyl-1,1 inverted exclamation mark :3 inverted exclamation mark ,1 inverted exclamation mark inverted exclamation mark -terphenyl
- F18704
- DB-148771
- BS-14250
- AKOS024432746
- MFCD00092320
- CS-0163437
- DTXSID40303300
- NSC-157786
- SCHEMBL1328447
- 10368-73-7
- 1-Bromo-2,4,6-triphenylbenzene
-
- MDL: MFCD00092320
- Inchi: 1S/C24H17Br/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H
- InChI-Schlüssel: JQAGNDRJKSDTEU-UHFFFAOYSA-N
- Lächelt: BrC1C(C2C([H])=C([H])C([H])=C([H])C=2[H])=C([H])C(C2C([H])=C([H])C([H])=C([H])C=2[H])=C([H])C=1C1C([H])=C([H])C([H])=C([H])C=1[H]
Berechnete Eigenschaften
- Genaue Masse: 384.05141
- Monoisotopenmasse: 384.051
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 0
- Schwere Atomanzahl: 25
- Anzahl drehbarer Bindungen: 3
- Komplexität: 359
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 0
- XLogP3: 7.5
- Molekulargewicht: 385.3
Experimentelle Eigenschaften
- Dichte: 1.278
- Schmelzpunkt: 128.0 to 132.0 deg-C
- Siedepunkt: 479.7°C at 760 mmHg
- Flammpunkt: 235.5°C
- Brechungsindex: 1.633
- PSA: 0
- LogP: 7.45010
1-Bromo-2,4,6-triphenylbenzene Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR305465-1g |
1-Bromo-2,4,6-triphenylbenzene |
10368-73-7 | 0.98 | 1g |
£17.00 | 2025-03-21 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B871266-200mg |
2'-Bromo-5'-phenyl-1,1':3',1''-terphenyl |
10368-73-7 | 98% | 200mg |
838.80 | 2021-05-17 | |
A2B Chem LLC | AE48160-25g |
2'-Bromo-5'-phenyl-1,1':3',1''-terphenyl |
10368-73-7 | 97% | 25g |
$271.00 | 2024-04-20 | |
Ambeed | A160624-100mg |
2'-Bromo-5'-phenyl-1,1':3',1''-terphenyl |
10368-73-7 | 98% | 100mg |
$10.0 | 2025-03-05 | |
Aaron | AR009MNG-250mg |
2-BROMO-1,3,5-TRIPHENYLBENZENE |
10368-73-7 | 98% | 250mg |
$4.00 | 2025-01-23 | |
eNovation Chemicals LLC | Y1047971-5g |
2-BroMo-1,3,5-triphenylbenzene |
10368-73-7 | 98% | 5g |
$80 | 2025-02-18 | |
Aaron | AR009MNG-5g |
2-BROMO-1,3,5-TRIPHENYLBENZENE |
10368-73-7 | 98% | 5g |
$37.00 | 2025-01-23 | |
1PlusChem | 1P009MF4-1g |
2-BroMo-1,3,5-triphenylbenzene |
10368-73-7 | 98% | 1g |
$12.00 | 2025-02-25 | |
Apollo Scientific | OR305465-25g |
1-Bromo-2,4,6-triphenylbenzene |
10368-73-7 | 0.98 | 25g |
£201.00 | 2025-02-19 | |
Ambeed | A160624-25g |
2'-Bromo-5'-phenyl-1,1':3',1''-terphenyl |
10368-73-7 | 98% | 25g |
$264.0 | 2025-03-05 |
1-Bromo-2,4,6-triphenylbenzene Verwandte Literatur
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Andreas Stasch,Cameron Jones Dalton Trans. 2011 40 5659
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:10368-73-7)1-Bromo-2,4,6-triphenylbenzene

Reinheit:99%
Menge:25g
Preis ($):216.0